molecular formula C24H30N6O2 B2453645 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014012-13-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2453645
CAS No.: 1014012-13-5
M. Wt: 434.544
InChI Key: GXAZXLZXDPHHGW-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H30N6O2 and its molecular weight is 434.544. The purity is usually 95%.
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Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1-phenethyl-1H-purine-2,6(3H,7H)-dione is a notable member of the purine family. Its unique structure, characterized by a pyrazole ring and various alkyl substituents, suggests significant potential for biological activity, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C24H30N6O2C_{24}H_{30}N_{6}O_{2} with a molecular weight of approximately 434.5 g/mol. The presence of the 3,5-dimethylpyrazole moiety and the isopentyl group are crucial for its biological interactions.

PropertyValue
Molecular FormulaC24H30N6O2C_{24}H_{30}N_{6}O_{2}
Molecular Weight434.5 g/mol
CAS Number1014012-13-5

Biological Activity Overview

Research indicates that this compound exhibits significant antiviral activity , potentially through its ability to inhibit viral enzymes. The structural attributes allow it to interact with various biological targets, which is essential for developing therapeutic strategies.

The compound's mechanism of action is hypothesized to involve:

  • Inhibition of viral replication : By interfering with viral enzyme function.
  • Modulation of cellular pathways : The pyrazole ring may interact with specific receptors or enzymes within host cells.

Antiviral Activity

A study on related compounds within the purine family demonstrated promising antiviral effects against several viruses. While specific data on this compound is limited, the structural similarities suggest potential efficacy against viral infections such as influenza and HIV.

Interaction Studies

Research has shown that compounds with similar structures engage in:

  • Hydrogen bonding : This increases binding affinity to target enzymes.
  • Hydrophobic interactions : The isopentyl group enhances lipid solubility, facilitating membrane penetration.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound better, a comparative analysis with similar purine derivatives is useful:

Compound NameStructure CharacteristicsBiological Activity
8-Bromo-3-methyl-1H-purine-2,6(3H,7H)-dioneBromine substitution at position 8Enhanced reactivity; antiviral effects
3-Methyl-7-nonyl-3,7-dihydro-purine-2,6-dioneNonyl group instead of isopentylDifferent hydrophobic properties
7-(3,4-Dichlorophenyl)methyl derivativesChlorinated phenyl groupIncreased lipophilicity; varied activity

Conclusion and Future Directions

The compound This compound holds promise as an antiviral agent due to its unique structural features that facilitate interaction with viral components. However, further studies are required to elucidate its specific mechanisms of action and to evaluate its efficacy in clinical settings. Future research should focus on:

  • In vivo studies to confirm antiviral efficacy.
  • Exploration of side effects to assess safety profiles.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)-1-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-16(2)11-13-28-20-21(25-23(28)30-18(4)15-17(3)26-30)27(5)24(32)29(22(20)31)14-12-19-9-7-6-8-10-19/h6-10,15-16H,11-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAZXLZXDPHHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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